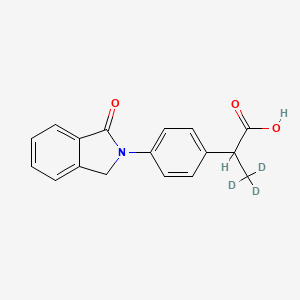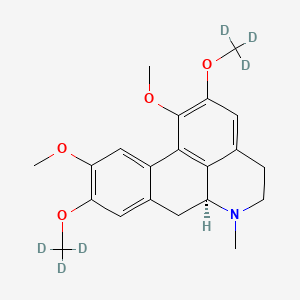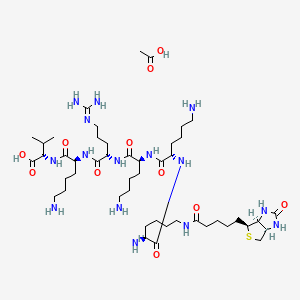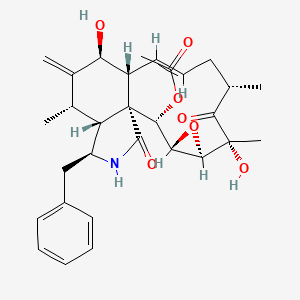
19,20-Epoxycytochalasin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasin family, which are known for their diverse biological activities. This compound was first isolated from the fungus Xylaria hypoxylon and has been studied for its cytotoxic properties against various tumor cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 19,20-Epoxycytochalasin D involves the isolation from fungal sources. The fungus Xylaria hypoxylon is cultured, and the compound is extracted using organic solvents. The structure of this compound has been confirmed through extensive spectroscopic studies, including 1H NMR, 13C NMR, HMQC, HMBC, and NOESY .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it typically involves large-scale fermentation of the fungal source followed by extraction and purification processes. The use of advanced chromatographic techniques ensures the purity of the compound.
化学反応の分析
Types of Reactions
19,20-Epoxycytochalasin D undergoes various chemical reactions, including oxidation and reduction. For instance, chemical oxidation using the Dess-Martin reagent can produce oxidized metabolites .
Common Reagents and Conditions
Oxidation: Dess-Martin reagent is commonly used for the oxidation of this compound.
Reduction: Standard reducing agents can be employed, although specific conditions for this compound are less documented.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of this compound, which have been studied for their reduced cytotoxic potential compared to the parent compound .
科学的研究の応用
19,20-Epoxycytochalasin D has been extensively studied for its cytotoxic activity against various cancer cell lines. It shows potent activity against tumor cell lines such as P-388 . Additionally, it has been investigated for its potential antiplasmodial activity and phytotoxicity . The compound’s ability to inhibit cell division and affect cell morphology makes it a valuable tool in biological and medical research.
作用機序
The mechanism of action of 19,20-Epoxycytochalasin D involves the inhibition of actin polymerization, which disrupts the cytoskeleton of cells. This leads to the inhibition of cell division and induces cytotoxic effects. The compound targets key regulators of the cell cycle, including cyclin-dependent kinases .
類似化合物との比較
Similar Compounds
- 19,20-Epoxycytochalasin C
- Cytochalasin D
- Cytochalasin C
- 19,20-Epoxycytochalasin Q
Uniqueness
19,20-Epoxycytochalasin D is unique due to its specific stereochemistry and potent cytotoxic activity. Compared to other cytochalasins, it has shown significant activity against certain tumor cell lines, making it a compound of interest in cancer research .
特性
分子式 |
C30H37NO7 |
|---|---|
分子量 |
523.6 g/mol |
IUPAC名 |
[(1R,2S,3S,5R,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1 |
InChIキー |
WHJRAYUHVRYTTH-MQQXPATASA-N |
異性体SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H]([C@H]4[C@@H](O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O |
正規SMILES |
CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
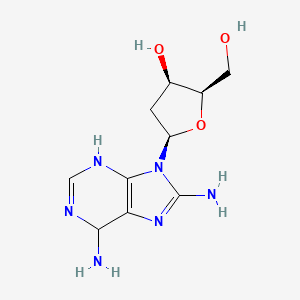
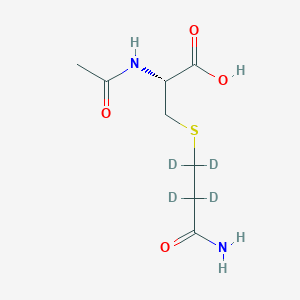
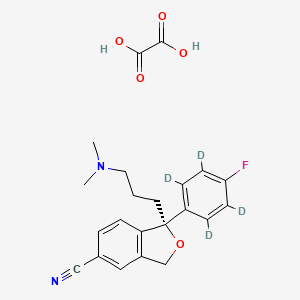
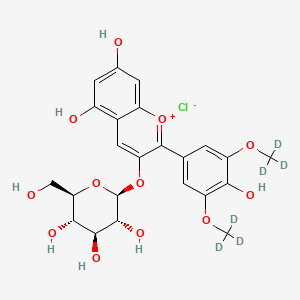


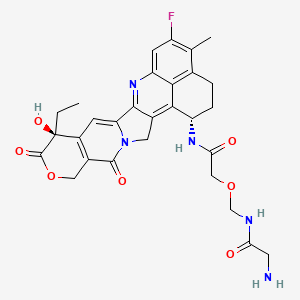


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
